2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
“2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide” can be achieved through a multi-step process involving the following key steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Substituents: The dimethyl and fluoro-methyl groups can be introduced through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and polymers. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of “2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide” would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
- 2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl
Uniqueness
The uniqueness of “2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide” lies in its specific combination of substituents on the benzofuran rings. This unique structure may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C28H22FNO4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C28H22FNO4/c1-15-9-11-20-19(14-33-27(20)17(15)3)13-24(31)30-25-21-6-4-5-7-23(21)34-28(25)26(32)18-10-8-16(2)22(29)12-18/h4-12,14H,13H2,1-3H3,(H,30,31) |
InChI Key |
CUYIOXCFMHVCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F)C |
Origin of Product |
United States |
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